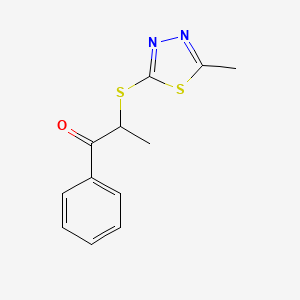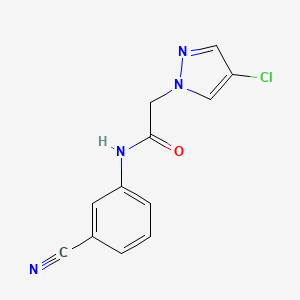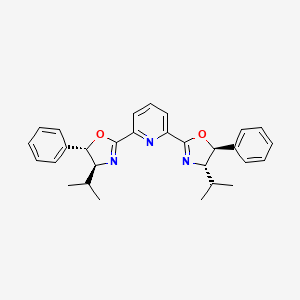![molecular formula C13H12N4S B14908633 n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring through an ethylamine linker.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Chemistry: In chemistry, n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It is often used in assays to investigate its interactions with various biological targets .
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has demonstrated activity against certain types of cancer cells and is being studied as a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用机制
The mechanism of action of n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyridine-substituted thienopyrimidines: These compounds have pyridine rings attached to the thienopyrimidine core, similar to n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H12N4S |
|---|---|
分子量 |
256.33 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4S/c1-2-10(8-14-5-1)3-6-15-12-11-4-7-18-13(11)17-9-16-12/h1-2,4-5,7-9H,3,6H2,(H,15,16,17) |
InChI 键 |
XUPWSKRRCGQWER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCNC2=C3C=CSC3=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
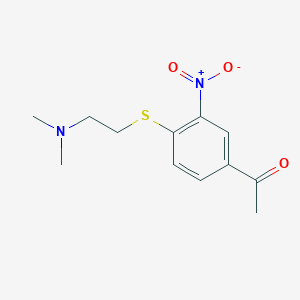
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
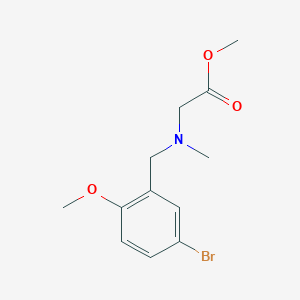

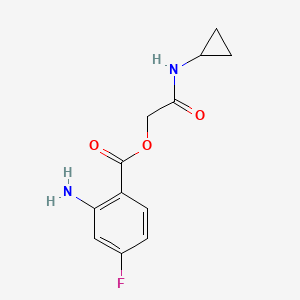
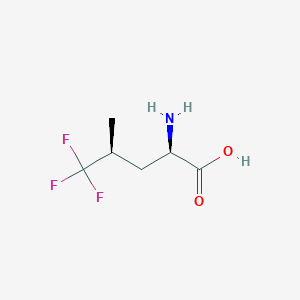

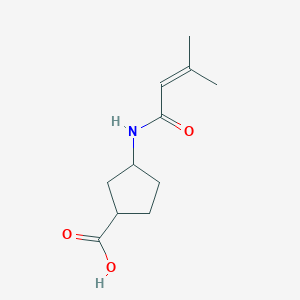
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
